N-Formyl-met-leu-phe-lys

Descripción general

Descripción

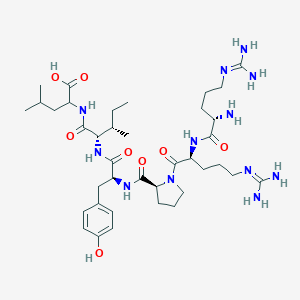

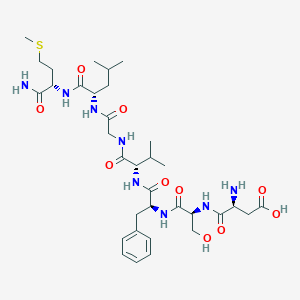

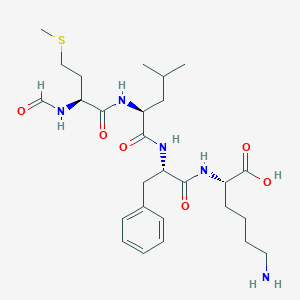

N-Formilmetionil-leucil-fenilalanina-lisina (fMLFK) es un péptido que actúa como un agonista potente y selectivo del receptor 1 de péptidos formílicos. Es un miembro de la familia de factores quimiotácticos de oligopéptidos N-formilados, que son conocidos por su capacidad de atraer y activar los leucocitos mediante la unión a receptores acoplados a proteínas G específicos en estas células .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-Formilmetionil-leucil-fenilalanina-lisina suele implicar la síntesis de péptidos en fase sólida. Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye los siguientes pasos:

Acoplamiento: Los aminoácidos se acoplan a la resina utilizando un reactivo de acoplamiento como la diciclohexilcarbodiimida.

Desprotección: Los grupos protectores de los aminoácidos se eliminan utilizando ácido trifluoroacético.

Escisión: El péptido se escinde de la resina utilizando un reactivo de escisión como el fluoruro de hidrógeno.

Métodos de producción industrial

La producción industrial de N-Formilmetionil-leucil-fenilalanina-lisina sigue principios similares pero a una escala mayor. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y el rendimiento. El proceso está optimizado para garantizar una alta pureza y consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

N-Formilmetionil-leucil-fenilalanina-lisina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ocurrir en el residuo de metionina, lo que lleva a la formación de metionina sulfóxido.

Reducción: Las reacciones de reducción pueden revertir la oxidación de la metionina.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo formilo, lo que lleva a la formación de diferentes derivados.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Agentes reductores como el ditiotreitol.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución.

Principales productos

Oxidación: Metionina sulfóxido.

Reducción: Metionina.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

N-Formilmetionil-leucil-fenilalanina-lisina tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo en estudios de síntesis y modificación de péptidos.

Biología: Actúa como un factor quimiotáctico, atrayendo leucocitos a los sitios de infección o inflamación.

Medicina: Investigado por su posible papel en la modulación de las respuestas inmunitarias y como agente terapéutico en enfermedades inflamatorias.

Industria: Utilizado en el desarrollo de ensayos de diagnóstico y como estándar en el análisis de péptidos.

Mecanismo De Acción

N-Formilmetionil-leucil-fenilalanina-lisina ejerce sus efectos mediante la unión al receptor 1 de péptidos formílicos en la superficie de los leucocitos. Esta unión activa las vías de señalización acopladas a proteínas G, lo que lleva a varias respuestas celulares como la quimiotaxis, la degranulación y la producción de superóxido. Los objetivos moleculares y las vías implicadas incluyen:

Receptor 1 de péptidos formílicos: El principal receptor de N-Formilmetionil-leucil-fenilalanina-lisina.

Señalización acoplada a proteínas G: La activación de las proteínas G conduce a eventos de señalización posteriores que median las respuestas celulares.

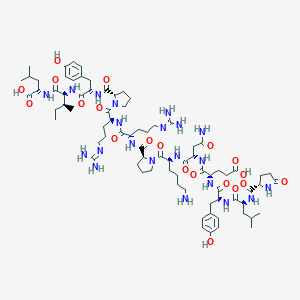

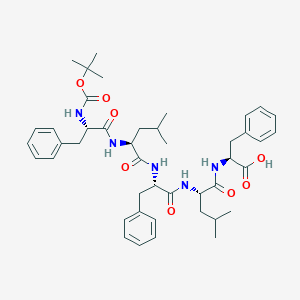

Comparación Con Compuestos Similares

N-Formilmetionil-leucil-fenilalanina-lisina es único entre los compuestos similares debido a su estructura específica y alta afinidad por el receptor 1 de péptidos formílicos. Los compuestos similares incluyen:

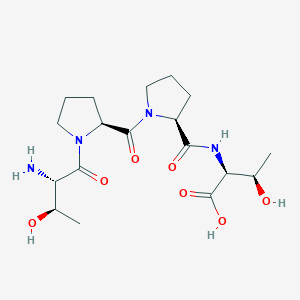

N-Formilmetionil-leucil-fenilalanina: Carece del residuo de lisina pero comparte propiedades quimiotácticas similares.

Análogos de N-Formilmetionil-leucil-fenilalanina-lisina: Versiones modificadas con diferentes secuencias de aminoácidos o sustituciones.

Estos compuestos similares pueden tener diferentes afinidades por los receptores de péptidos formílicos y diferentes actividades biológicas, destacando la singularidad de N-Formilmetionil-leucil-fenilalanina-lisina en sus interacciones y efectos específicos .

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43N5O6S/c1-18(2)15-22(31-24(34)20(29-17-33)12-14-39-3)25(35)32-23(16-19-9-5-4-6-10-19)26(36)30-21(27(37)38)11-7-8-13-28/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38)/t20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERILMBTPCSYNG-MLCQCVOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432452 | |

| Record name | N-formylmethionyl-leucyl-phenylalanyl-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67247-11-4 | |

| Record name | N-formylmethionyl-leucyl-phenylalanyl-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

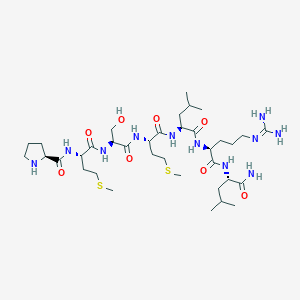

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

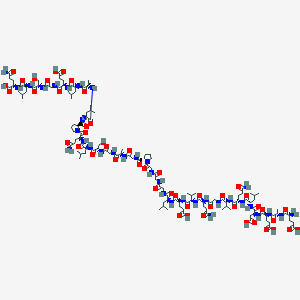

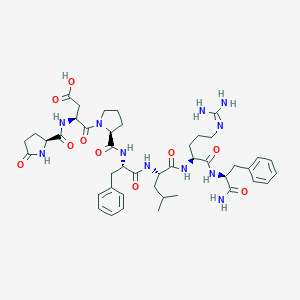

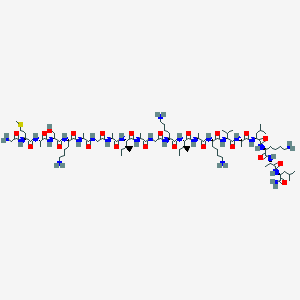

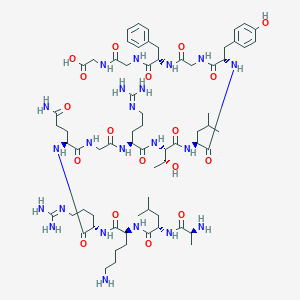

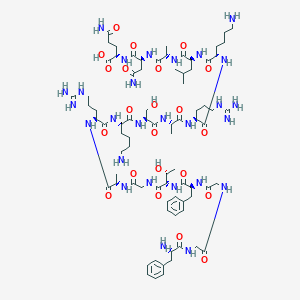

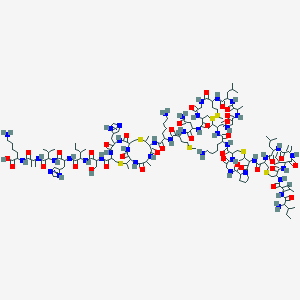

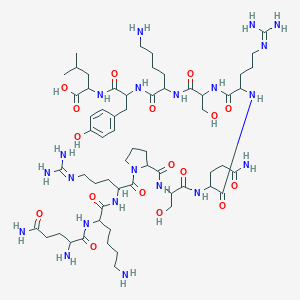

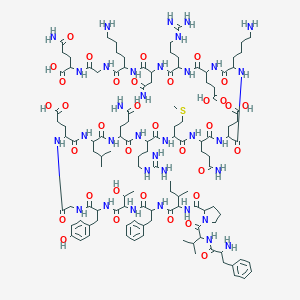

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.